1-(3-Chlorophenyl)pentan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Novel hydrochloride salts of cathinones were identified and examined through a combination of spectroscopic methods, demonstrating the utility of certain synthetic reactions for characterizing similar compounds (Nycz, Paździorek, Małecki, & Szala, 2016).
- A method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane was reported, highlighting a strategy for efficiently incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, which might relate to the synthesis or derivatization of compounds like "1-(3-Chlorophenyl)pentan-1-amine hydrochloride" (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
Structural Studies
- The crystal structure of a racemic hydrochloride salt with a similar complex structure was determined, showing the potential for detailed structural analysis of related compounds (Kaupang, Bolsønes, Gamadeku, Hansen, Hennum, & Görbitz, 2008).
- An investigation into the synthesis and NMR analysis of 15N-labeled 1-aminobicycloalkanes and their hydrochlorides provided insights into the properties and conformational studies of bridgehead-substituted polycycloalkanes, which could be relevant for understanding the behavior of "this compound" in various conditions (Della, Kasum, & Kirkbride, 1987).
Pharmacological Potential
- The preparation and pharmacological evaluation of symmetrical bifunctional analogs of active substances, including amidines and amines, were explored, suggesting potential pharmacological applications for structurally similar compounds (Hager & Liu, 1953).
Safety and Hazards
The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-(3-chlorophenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-2-3-7-11(13)9-5-4-6-10(12)8-9;/h4-6,8,11H,2-3,7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFKSHHSPBFXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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